molecular formula C2H6F3N3O3S B1149684 Guanidine;trifluoromethanesulfonic acid CAS No. 153756-25-3

Guanidine;trifluoromethanesulfonic acid

Cat. No.: B1149684
CAS No.: 153756-25-3
M. Wt: 209.15
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Description

Guanidine;trifluoromethanesulfonic acid is a compound that combines the properties of guanidine, a strong organic base, with trifluoromethanesulfonic acid, a strong acid. This combination results in a compound with unique chemical properties, making it valuable in various scientific and industrial applications. Guanidine is known for its high basicity and ability to form stable complexes, while trifluoromethanesulfonic acid is recognized for its strong acidity and ability to act as a catalyst in numerous reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine;trifluoromethanesulfonic acid typically involves the reaction of guanidine with trifluoromethanesulfonic acid. One common method is to react guanidine with trifluoromethanesulfonic anhydride in the presence of a base. This reaction proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Guanidine;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

Guanidine;trifluoromethanesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acids.

    Biology: It is employed in the study of enzyme mechanisms and protein folding due to its ability to denature proteins.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of guanidine;trifluoromethanesulfonic acid involves its ability to donate and accept protons, making it a versatile catalyst in acid-base reactions. Its strong acidity allows it to protonate various substrates, facilitating their transformation into desired products. The guanidine moiety can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.

Comparison with Similar Compounds

    Triflamides: These compounds also contain the trifluoromethanesulfonyl group and exhibit strong acidity.

    Triflimides: Similar to triflamides, triflimides are strong acids and are used in various catalytic applications.

    Bis(trifluoromethanesulfonyl)imide: This compound is known for its strong acidity and is used in similar applications as guanidine;trifluoromethanesulfonic acid.

Uniqueness: this compound is unique due to the combination of the strong basicity of guanidine and the strong acidity of trifluoromethanesulfonic acid. This dual functionality makes it a highly versatile compound in both research and industrial applications, offering advantages over other similar compounds in terms of reactivity and stability.

Properties

IUPAC Name

guanidine;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.CH5N3/c2-1(3,4)8(5,6)7;2-1(3)4/h(H,5,6,7);(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUWQXMXNREWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934803
Record name Trifluoromethanesulfonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153756-25-3
Record name Trifluoromethanesulfonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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